molecular formula C18H22N2 B1650267 ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine CAS No. 116169-52-9

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Cat. No.: B1650267
CAS No.: 116169-52-9
M. Wt: 266.4
InChI Key: KAXQIIGCHQPXCF-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: is a chiral amine compound that features a pyrrolidine ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Reduction and Functionalization: The final steps often involve reduction reactions to achieve the desired amine functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or aryl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets.

    Industrial Applications: It may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, particularly in medicinal applications where it may modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)acetate: An ester derivative of the compound.

Uniqueness

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine: is unique due to its specific chiral centers and the combination of benzyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQIIGCHQPXCF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185077
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-52-9
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116169-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanamine, 4-phenyl-1-(phenylmethyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 2
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 3
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 4
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 5
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
Reactant of Route 6
((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.